4-Benzyl-2-(3-(dimethylamino)propyl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-2-(3-(dimethylamino)propyl)isoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-(3-(dimethylamino)propyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline core. The subsequent steps may include alkylation, reduction, and functional group modifications to introduce the benzyl and dimethylamino propyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the benzyl or isoquinoline moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the isoquinoline ring or other functional groups using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the isoquinoline ring or the benzyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic medium).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of materials with specific properties, such as dyes, polymers, or catalysts.
Mechanism of Action
The mechanism of action of 4-Benzyl-2-(3-(dimethylamino)propyl)isoquinolin-1(2H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, which serves as the core structure for many derivatives.
Quinoline: A structurally related compound with similar chemical properties.
Benzylisoquinoline: A derivative with a benzyl group attached to the isoquinoline core.
Uniqueness
4-Benzyl-2-(3-(dimethylamino)propyl)isoquinolin-1(2H)-one is unique due to the presence of both benzyl and dimethylamino propyl groups, which may confer specific chemical and biological properties not found in other isoquinoline derivatives. This uniqueness can be exploited in various applications, making it a compound of interest for further research and development.
Properties
CAS No. |
88561-25-5 |
---|---|
Molecular Formula |
C21H24N2O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-benzyl-2-[3-(dimethylamino)propyl]isoquinolin-1-one |
InChI |
InChI=1S/C21H24N2O/c1-22(2)13-8-14-23-16-18(15-17-9-4-3-5-10-17)19-11-6-7-12-20(19)21(23)24/h3-7,9-12,16H,8,13-15H2,1-2H3 |
InChI Key |
CIROAWAPDGBJSL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C=C(C2=CC=CC=C2C1=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.